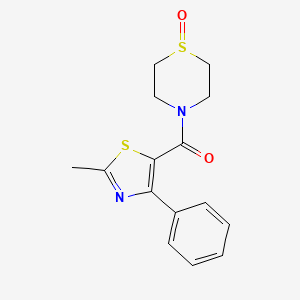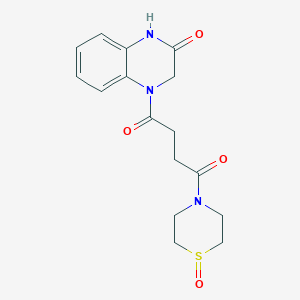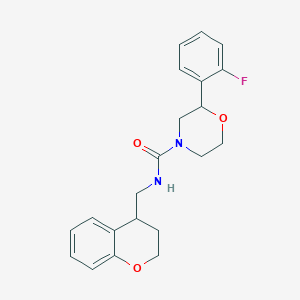![molecular formula C17H32N2O3S B6752285 N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-1-(oxolan-3-yl)methanesulfonamide](/img/structure/B6752285.png)
N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-1-(oxolan-3-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-1-(oxolan-3-yl)methanesulfonamide is a complex organic compound featuring a pyrrolidine ring, a cyclohexylmethyl group, and an oxolan-3-yl group attached to a methanesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-1-(oxolan-3-yl)methanesulfonamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Attachment of the Cyclohexylmethyl Group: This step involves the alkylation of the pyrrolidine nitrogen with cyclohexylmethyl halides (e.g., cyclohexylmethyl chloride) in the presence of a base like sodium hydride or potassium carbonate.
Introduction of the Oxolan-3-yl Group: The oxolan-3-yl group can be introduced via nucleophilic substitution reactions, where the pyrrolidine derivative reacts with oxolan-3-yl halides.
Formation of the Methanesulfonamide Moiety: The final step involves the sulfonation of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylmethyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxolan-3-yl group, where halides or other nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Ketones or alcohols derived from the cyclohexylmethyl group.
Reduction: Amines resulting from the reduction of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex molecules due to its multiple functional groups.
Biology: Investigated for its potential as a ligand in receptor binding studies, given its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism by which N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-1-(oxolan-3-yl)methanesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-1-(oxolan-3-yl)acetamide
- N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-1-(oxolan-3-yl)carbamate
Uniqueness
Compared to similar compounds, N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-1-(oxolan-3-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which can confer different chemical reactivity and biological activity. This group can enhance the compound’s solubility and stability, making it more suitable for certain applications.
属性
IUPAC Name |
N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-1-(oxolan-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O3S/c20-23(21,14-16-8-10-22-13-16)18-11-17-7-4-9-19(17)12-15-5-2-1-3-6-15/h15-18H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWFVUHFXRXDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC2CNS(=O)(=O)CC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)-[2-(1H-indol-2-yl)piperidin-1-yl]methanone](/img/structure/B6752205.png)


![5-Methyl-2-[1-(4-methylidenepiperidin-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione](/img/structure/B6752230.png)
![N-[[1-(2,2-dimethylmorpholin-4-yl)cyclohexyl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B6752235.png)
![3-Methyl-1-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6752237.png)
![4-[2-[(3-methylcyclohexyl)amino]-2-oxoethyl]-N-pyridin-3-ylpiperazine-1-carboxamide](/img/structure/B6752252.png)

![2-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-1,3-thiazole-5-sulfonamide](/img/structure/B6752256.png)
![[1-[6-[2-(1,3,5-Trimethylpyrazol-4-yl)pyrrolidin-1-yl]pyrimidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B6752263.png)
![2-Pyrazol-1-yl-6-[2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-1-yl]pyrazine](/img/structure/B6752266.png)
![5-[2-[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]ethyl]-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile](/img/structure/B6752289.png)
![1-[[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidine-2,4-dione](/img/structure/B6752296.png)
